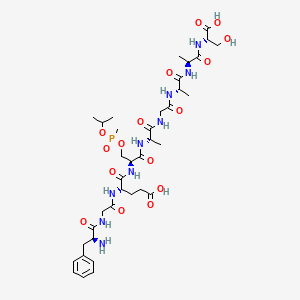
IMPA-Nonapeptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IMPA-Nonapeptide is a synthetic peptide compound with the molecular formula C37H58N9O16P and a molecular weight of 915.881 g/mol It is a nonapeptide, meaning it consists of nine amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IMPA-Nonapeptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and reproducible production of large quantities of the peptide. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
IMPA-Nonapeptide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds .
Scientific Research Applications
IMPA-Nonapeptide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based products, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of IMPA-Nonapeptide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on the cell surface, triggering a cascade of intracellular events that lead to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
IMPA-Nonapeptide can be compared with other nonapeptides, such as those derived from elastin. These peptides share similar structural features but may differ in their biological activities and applications. For example, elastin-derived nonapeptides are known for their role in regulating biological processes like cancer progression and angiogenesis .
List of Similar Compounds
- AGIPGLGVG
- VGVPGLGVG
- AGVPGLGVG
- AGVPGFGAG
This compound stands out due to its specific sequence and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C37H58N9O16P |
|---|---|
Molecular Weight |
915.9 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-[methyl(propan-2-yloxy)phosphoryl]oxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H58N9O16P/c1-19(2)62-63(6,60)61-18-27(46-35(56)25(12-13-30(50)51)44-29(49)16-40-34(55)24(38)14-23-10-8-7-9-11-23)36(57)43-20(3)31(52)39-15-28(48)41-21(4)32(53)42-22(5)33(54)45-26(17-47)37(58)59/h7-11,19-22,24-27,47H,12-18,38H2,1-6H3,(H,39,52)(H,40,55)(H,41,48)(H,42,53)(H,43,57)(H,44,49)(H,45,54)(H,46,56)(H,50,51)(H,58,59)/t20-,21-,22-,24-,25-,26-,27-,63?/m0/s1 |
InChI Key |
ZIJNGGIOGFHIHL-ZQUUTFHYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](COP(=O)(C)OC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)OP(=O)(C)OCC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Ethoxycarbonyl)butyl]-3,7-dimethylxanthine](/img/structure/B13431600.png)
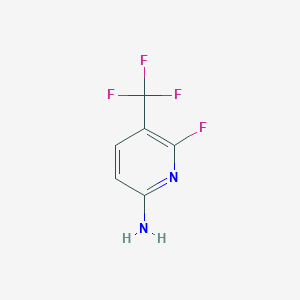
![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
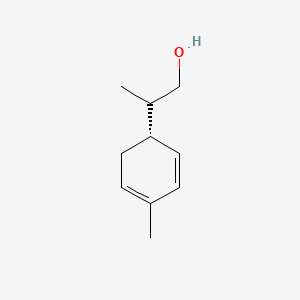
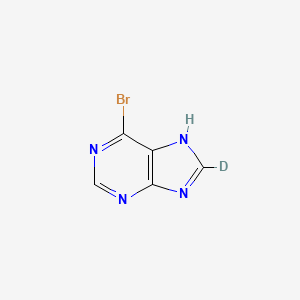
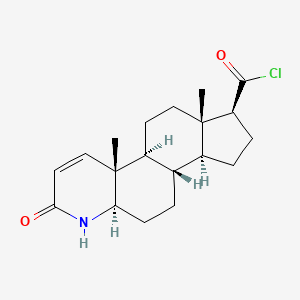
![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)

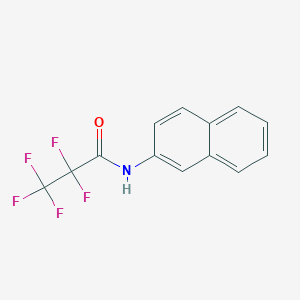
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
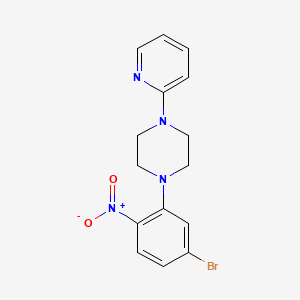
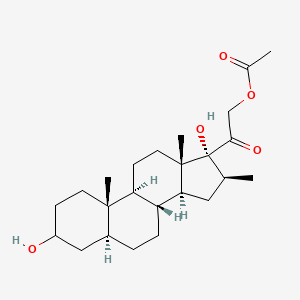
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
